molecular formula C14H15F3N4O2S B2593252 2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole CAS No. 2097911-95-8

2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole

Cat. No.: B2593252
CAS No.: 2097911-95-8
M. Wt: 360.36
InChI Key: ISJPRKDLJIKTBP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrolidine ring, a trifluoromethyl group, a benzenesulfonyl group, and a 1,2,3-triazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The trifluoromethyl group is a functional group that has the formula -CF3 .


Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The trifluoromethyl group could be introduced via various methods, such as the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The structure of this compound would be characterized by the presence of a pyrrolidine ring, a trifluoromethyl group, a benzenesulfonyl group, and a 1,2,3-triazole ring . The stereogenicity of carbons in the pyrrolidine ring could lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. For instance, the trifluoromethyl group is known to participate in various types of reactions including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the functional groups in its structure. For instance, the trifluoromethyl group is known to significantly influence the electronegativity of the molecule .

Scientific Research Applications

Efficient Synthesis and Novel Compound Formation

A series of 5-fluoroalkylated 1H-1,2,3-triazoles were synthesized through regiospecific 1,3-dipolar cycloaddition reactions. This synthesis demonstrated the production of β,β-difluoro-β-triazolyl alcohol derivatives, which were further transformed into novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds in good yield. The study showcases the versatile nature of triazole compounds in creating structurally diverse and potentially useful new molecules (Peng & Zhu, 2003).

Medicinal Chemistry Applications

Research into bidentate 2-pyridyl-1,2,3-triazole ligands containing a 4-substituted benzenesulfonamide pharmacophore demonstrated their promise as anticancer drug candidates. These compounds showed nanomolar inhibitory activity against carbonic anhydrase isoform IX, indicating their potential in targeted cancer therapy (Aimene et al., 2019).

Photoluminescent Material Development

The assembly of photoluminescent [CunIn] clusters (n = 4, 6, and 8) using clickable hybrid [N,S] ligands derived from 1,2,3-triazole-based NS ligands highlights the role of these compounds in developing new materials with potential applications in lighting and display technologies. The resulting complexes exhibited strong blue or yellow emissions, underlining their utility in photoluminescent material design (Bai et al., 2015).

Antimicrobial and Antioxidant Activities

A study on pyridyl substituted thiazolyl triazole derivatives synthesized a range of compounds evaluated for their antimicrobial activity against human pathogenic microorganisms and antioxidant activity. Certain derivatives showed significant antibacterial activity, particularly against Gram-positive bacteria, and remarkable antioxidant properties. This research opens avenues for the development of new antimicrobial and antioxidant agents (Tay et al., 2022).

Corrosion Inhibition

Triazole derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic medium. The research found that these compounds can significantly reduce corrosion rates, making them valuable for protecting industrial materials (Ma et al., 2017).

Mechanism of Action

The mechanism of action of this compound would likely depend on its interactions with biological targets. The pyrrolidine ring and its derivatives have been reported to exhibit bioactive properties with target selectivity .

Future Directions

The future directions in the research and development of this compound could involve the design of new derivatives with different biological profiles, guided by the structure-activity relationship (SAR) of the studied compounds .

Properties

IUPAC Name

2-[[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-2-yl]methyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O2S/c15-14(16,17)11-3-1-5-13(9-11)24(22,23)20-8-2-4-12(20)10-21-18-6-7-19-21/h1,3,5-7,9,12H,2,4,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJPRKDLJIKTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)CN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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